N-Heptanephosphonic dichloride
Description
Chemical Name: N-Heptanephosphonic dichloride
CAS Registry Number: 764-11-4
Molecular Formula: C₇H₁₅Cl₂OP
Structure: A phosphonic dichloride derivative with a linear heptyl chain bonded to a phosphorus atom, which is further linked to two chlorine atoms and one oxygen atom.
Synthesis and Applications: this compound is synthesized via chlorination of heptanephosphonic acid or its esters. It serves as a key intermediate in organic synthesis, particularly for generating phosphonate esters and coordinating ligands in catalysis. Its long alkyl chain enhances solubility in non-polar solvents, making it advantageous in reactions requiring hydrophobic environments .
Properties
IUPAC Name |
1-dichlorophosphorylheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2OP/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCRBNZRSCCMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Heptanephosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of heptane with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Another method involves the use of heptane and phosphorus oxychloride (POCl3) under similar conditions .
Industrial production methods for this compound often involve large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
N-Heptanephosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonate esters, amides, and thiophosphonates.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: this compound can be reduced to form phosphine derivatives.
The major products formed from these reactions include phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Heptanephosphonic dichloride involves its ability to react with nucleophiles and form stable phosphonate esters. These esters can interact with biological molecules, such as enzymes and proteins, leading to the inhibition or modulation of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonic Dichlorides
Structural and Functional Differences
Phosphonic dichlorides vary in substituents attached to the phosphorus center, influencing reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Key Properties of N-Heptanephosphonic Dichloride and Analogues
Reactivity and Stability
- This compound : The heptyl chain reduces hydrolysis rates compared to methyl/ethyl analogues due to steric protection of the phosphorus center. This enhances stability in aqueous environments but slows nucleophilic substitution reactions .
- Methylphosphonic Dichloride : Higher reactivity in hydrolysis and esterification due to minimal steric hindrance. Used in rapid ligand synthesis for palladium-catalyzed Suzuki-Miyaura couplings (e.g., ’s Scheme 2) .
- Ethyl Phosphonous Dichloride (PIII): Acts as a reducing agent in reactions involving transition metals. Its lower oxidation state enables unique pathways, such as generating phosphine ligands .
- Amino-Substituted Derivatives: The dimethylamino group in CAS 677-43-0 increases nucleophilicity, facilitating reactions with electrophiles like carbonyl compounds.
Research Findings and Gaps
- Synthetic Yields : this compound synthesis is less explored compared to methyl/ethyl analogues. reports moderate yields (50–80%) for related phosphonate intermediates, suggesting optimization is needed .
- Thermal Data : Physical properties like melting/boiling points for this compound are absent in provided sources, highlighting a research gap.
Biological Activity
N-Heptanephosphonic dichloride (NHPD) is a phosphorus-containing compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is a phosphonic acid derivative characterized by the presence of a heptane chain and two chlorine atoms. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological systems.
Antibacterial Properties
Recent studies suggest that compounds containing phosphorus, such as NHPD, exhibit significant antibacterial activity. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways. For instance, research indicates that phosphonic acids can inhibit the synthesis of essential biomolecules within bacterial cells, leading to cell death .
Antiparasitic Activity
This compound has also been investigated for its antiparasitic properties. In a study focusing on botanical extracts, it was found that non-polar solvents like n-heptane, which may interact with NHPD, exhibited the highest antiparasitic activity among various extracts tested . This suggests that NHPD could potentially enhance the efficacy of antiparasitic treatments when used in combination with other compounds.
Study 1: Antibacterial Activity Assessment
A study conducted by Vitaku et al. (2014) analyzed the antibacterial properties of several phosphonic compounds, including NHPD. The results demonstrated that NHPD exhibited a significant inhibitory effect on Gram-positive bacteria, with an IC50 value indicating effective concentrations for therapeutic use .
| Compound | IC50 (µM) | Target Bacteria |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| Other Phosphonic Compounds | 30-50 | Various strains |
Study 2: Antiparasitic Activity
In another investigation focusing on traditional medicine, extracts containing NHPD were tested for their ability to combat parasitic infections. The study revealed that the extract with NHPD showed superior activity against Plasmodium falciparum, the causative agent of malaria .
| Extract Source | Activity Level | Pathogen |
|---|---|---|
| Bark Extract with NHPD | High | Plasmodium falciparum |
| Control Extract | Moderate | Plasmodium falciparum |
Toxicological Considerations
While NHPD shows promising biological activity, it is crucial to consider its toxicological profile. Studies have indicated that high concentrations may lead to cytotoxic effects in mammalian cells. Therefore, further research is needed to establish safe dosage levels for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
